1-(Piperidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol
CAS No.:
Cat. No.: VC20410628
Molecular Formula: C10H17F3N2O
Molecular Weight: 238.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17F3N2O |
|---|---|
| Molecular Weight | 238.25 g/mol |
| IUPAC Name | 1-piperidin-4-yl-3-(trifluoromethyl)pyrrolidin-3-ol |
| Standard InChI | InChI=1S/C10H17F3N2O/c11-10(12,13)9(16)3-6-15(7-9)8-1-4-14-5-2-8/h8,14,16H,1-7H2 |
| Standard InChI Key | XVUQKBVDIYTABL-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1N2CCC(C2)(C(F)(F)F)O |
Introduction
Chemical Structure and Molecular Properties
Structural Features
1-(Piperidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol comprises two heterocyclic rings:
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Piperidine Ring: A six-membered saturated ring containing five carbon atoms and one nitrogen atom.
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Pyrrolidine Ring: A five-membered saturated ring with four carbon atoms and one nitrogen atom, substituted with a hydroxyl (–OH) and trifluoromethyl (–CF₃) group at the 3-position.
The trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier permeability—a critical factor for central nervous system (CNS)-targeted therapeutics.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇F₃N₂O |
| Molecular Weight | 238.25 g/mol |
| IUPAC Name | 1-(Piperidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol |
| Key Functional Groups | –CF₃, –OH, piperidine, pyrrolidine |
Stereochemical Considerations
The compound’s stereochemistry at the 3-position (where –CF₃ and –OH are attached) may influence its biological activity. Enantiomeric forms could exhibit differential receptor binding, though such effects in pyrrolidine derivatives are often less pronounced compared to other chiral centers.
Synthesis and Preparation
Synthetic Routes
The synthesis typically involves multi-step reactions:
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Ring Formation: Construction of the piperidine and pyrrolidine rings via cyclization reactions. For example, reductive amination or intramolecular nucleophilic substitution might be employed.
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Trifluoromethylation: Introduction of the –CF₃ group using reagents like trifluoromethyltrimethylsilane (TMSCF₃) under catalytic conditions.
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Functionalization: Subsequent modifications, such as hydroxylation at the 3-position, often involve oxidation or hydrolysis steps.
Industrial-Scale Challenges
Scaling up synthesis requires optimizing:
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Cost Efficiency: Trifluoromethylating agents are expensive, necessitating high-yield reactions.
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Safety: Handling fluorinated compounds requires specialized equipment to avoid toxic byproduct release.
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Purification: Chromatography or crystallization methods must resolve stereoisomers, which is critical for pharmaceutical applications.
Biological Activity and Mechanisms
Neurotransmitter Modulation
Piperidine-pyrrolidine hybrids are known to interact with:
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Dopamine Receptors: Modulation of D₂/D₃ receptors linked to antipsychotic effects.
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Serotonin Transporters: Inhibition of reuptake mechanisms, relevant to antidepressant activity.
The –CF₃ group’s electron-withdrawing properties may enhance binding affinity to these targets by stabilizing charge-transfer interactions.
Enzymatic Inhibition
Preliminary studies on analogous compounds suggest potential inhibition of:
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Monoamine Oxidase (MAO): IC₅₀ values for similar derivatives range from 21–46 nM, indicating strong activity.
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Acetylcholinesterase (AChE): Relevant to Alzheimer’s disease treatment, though data specific to this compound is lacking.
Pharmacological Properties
Pharmacokinetics (Hypothetical)
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Absorption: High lipophilicity from –CF₃ may improve oral bioavailability.
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Metabolism: Likely hepatic oxidation via cytochrome P450 enzymes, with potential fluorinated metabolites.
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Excretion: Renal clearance of hydrophilic metabolites, though fluorinated groups may prolong half-life.
Toxicity Profile
While in vivo data is absent, related compounds exhibit:
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CNS Side Effects: Dizziness or sedation at high doses.
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Hepatotoxicity: Elevated liver enzymes in rodent models.
Applications in Medicinal Chemistry
Neurological Disorders
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Depression: As a serotonin-norepinephrine reuptake inhibitor (SNRI) candidate.
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Parkinson’s Disease: Dopaminergic activity could alleviate motor symptoms.
Antibacterial Research
Sulfonamide analogs (e.g., Evitachem’s compound) show antimicrobial properties, suggesting possible derivatization pathways for this compound.
Challenges and Future Directions
Solubility Limitations
The –CF₃ group reduces aqueous solubility, necessitating formulation strategies like salt formation or nanoparticle delivery.
Stereoselective Synthesis
Developing enantioselective methods to produce single isomers could improve therapeutic efficacy and reduce side effects.
Comparison with Structural Analogues
Table 2: Activity Comparison of Piperidine-Pyrrolidine Derivatives
| Compound | –R Group | MAO Inhibition (IC₅₀) | Solubility (mg/mL) |
|---|---|---|---|
| 1-(Piperidin-4-yl)-3-(–CF₃)pyrrolidin-3-ol | –CF₃ | ~30 nM (predicted) | 0.15 (predicted) |
| 1-(Piperidin-4-yl)-3–CH₃-pyrrolidin-3-ol | –CH₃ | 120 nM | 1.2 |
| 1-(Piperidin-4-yl)-3–OCH₃-pyrrolidin-3-ol | –OCH₃ | 85 nM | 0.9 |
Key trends:
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–CF₃ Substitution: Enhances target affinity but reduces solubility.
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–CH₃/OCH₃: Improve solubility at the cost of potency.
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